Cas no 13164-04-0 (7H-Furo[3,2-g][1]benzopyran-7-one,6-(1,1-dimethyl-2-propen-1-yl)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-)
13164-04-0 structure
Product Name:7H-Furo[3,2-g][1]benzopyran-7-one,6-(1,1-dimethyl-2-propen-1-yl)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-
CAS-nummer:13164-04-0
MF:C19H22O4
MW:314.375586032867
CID:166882
PubChem ID:119066
Update Time:2025-04-19
7H-Furo[3,2-g][1]benzopyran-7-one,6-(1,1-dimethyl-2-propen-1-yl)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- 7H-Furo[3,2-g][1]benzopyran-7-one,6-(1,1-dimethyl-2-propen-1-yl)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-
- 2-(2-hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one
- 7H-Furo[3,2-g][1]benzopyran-7-one,6-(1,1-dimethyl-2-propen-1-yl)-2,3-dihydro-2-(1-hydroxy-1-me...
- chalepin
- 2-(2-hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 6-(1,1-dimethyl-2-propenyl)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-
- CCRIS 5726
- (2S)-6-(1,1-Dimethyl-2-propenyl)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one
- (2S)-2α-(1-Hydroxy-1-methylethyl)-2,3-dihydro-6-(1,1-dimethyl-2-propenyl)-7H-furo[3,2-g][1]benzopyran-7-one
- 7H-Furo[3,2-g][1]benzopyran-7-one, 6-(1,1-dimethyl-2-propenyl)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-
- JCDLLLXYAICSQV-UHFFFAOYSA-N
- 6-(1,1-dimethylallyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydrofuro[3,2-g]chromen-7-one
- DTXSID50927298
- Heliettin
- 7H-Furo[3,2-g][1]benzopyran-7-one, 6-(1,1-dimethyl-2-propen-1-yl)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-
- Q27106840
- 7H-Furo[3,2-g][1]benzopyran-7-one, 6-(1,1-dimethylallyl)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-
- SCHEMBL4325670
- HMS3604K15
- 2-(2-Hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
- 13164-04-0
- C09267
- CHEBI:5640
- 118389-19-8
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- Inchi: 1S/C19H22O4/c1-6-18(2,3)13-8-11-7-12-9-16(19(4,5)21)22-14(12)10-15(11)23-17(13)20/h6-8,10,16,21H,1,9H2,2-5H3
- InChI-sleutel: JCDLLLXYAICSQV-UHFFFAOYSA-N
- LACHT: O1C2C=C3C(C=C(C(=O)O3)C(C=C)(C)C)=CC=2CC1C(C)(C)O
Berekende eigenschappen
- Exacte massa: 314.15186
- Monoisotopische massa: 314.152
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 3
- Complexiteit: 546
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 55.8A^2
- XLogP3: 3.9
Experimentele eigenschappen
- Dichtheid: 1.207g/cm3
- Kookpunt: 465.3ºC at 760 mmHg
- Vlampunt: 164.8ºC
- Brekindex: 1.579
- PSA: 55.76
- LogboekP: 3.33100
7H-Furo[3,2-g][1]benzopyran-7-one,6-(1,1-dimethyl-2-propen-1-yl)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)- Gerelateerde literatuur
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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